molecular formula C5H7O4- B1256585 (2S)-2-hydroxy-2-methyl-3-oxobutanoate

(2S)-2-hydroxy-2-methyl-3-oxobutanoate

Cat. No. B1256585
M. Wt: 131.11 g/mol
InChI Key: NMDWGEGFJUBKLB-YFKPBYRVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxy-2-methyl-3-oxobutanoate is conjugate base of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid. It is a conjugate base of a (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.

Scientific Research Applications

Protein Structural Studies

An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate has been developed for the specific labeling of Ile methyl-γ(2) groups in proteins. This method optimizes magnetization transfer in large proteins between these structural probes and their corresponding backbone nuclei, aiding in solution NMR studies of high molecular weight proteins (Ayala et al., 2012).

Microbial Reduction and Stereochemistry

The stereoselectivity of microbial-catalyzed reduction of ethyl 2-methyl-3-oxobutanoate to optically active 3-hydroxy-2-methylbutanoate can be controlled by adding specific additives. Different microbes such as Geotrichum candidum, Endmyces magnusii, and Mucor javanicus can yield different stereochemical products (Kawai et al., 1995).

Catalysis and Asymmetric Synthesis

The compound has been used in the highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate. This process, catalyzed by cationic binap–ruthenium(II) complexes, yields methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate, an intermediate for the synthesis of β-lactam antibiotics, with high diastereoisomeric and enantiomeric excess (Mashima et al., 1991).

Enzymatic Studies

The compound has also been studied in the context of enzymatic reactions. For instance, different enzymes isolated from G. candidum were found to selectively produce either anti-(2S,3S)-hydroxy ester or syn-(2R,3S)-hydroxy ester from ethyl 2-methyl-3-oxobutanoate (Kawai et al., 1997).

Synthesis of Flavoring Substances

Additionally, the compound was used in the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance employed in food flavoring. This synthesis involved multiple steps, including the isomerization of the CC bond in methyl 2-oxobutanoate, leading to the formation of various intermediates (Stach et al., 1987).

properties

Product Name

(2S)-2-hydroxy-2-methyl-3-oxobutanoate

Molecular Formula

C5H7O4-

Molecular Weight

131.11 g/mol

IUPAC Name

(2S)-2-hydroxy-2-methyl-3-oxobutanoate

InChI

InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/p-1/t5-/m0/s1

InChI Key

NMDWGEGFJUBKLB-YFKPBYRVSA-M

Isomeric SMILES

CC(=O)[C@@](C)(C(=O)[O-])O

Canonical SMILES

CC(=O)C(C)(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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